3',6'-Dichloro-2'-fluoroacetophenone
Overview
Description
3’,6’-Dichloro-2’-fluoroacetophenone is a halogenated derivative of acetophenone. It is a clear, colorless to light yellow liquid at room temperature and is used as an intermediate in organic synthesis. The compound is known for its applications in the production of fragrances, resin polymers, and as a building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3’,6’-Dichloro-2’-fluoroacetophenone can be synthesized through several methods. One common method involves the reaction of 1-(2,6-dichloro-3-fluorophenyl)ethanol with bromine and zinc bromide in acetonitrile under reflux conditions. The mixture is then cooled, and the product is extracted using ethyl acetate, dried over anhydrous sodium sulfate, and purified by column chromatography.
Industrial Production Methods
In industrial settings, the production of 3’,6’-Dichloro-2’-fluoroacetophenone typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dichloro-2’-fluoroacetophenone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Oxidation: It can be oxidized to form carboxylic acids or esters.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 1-(2,6-dichloro-3-fluorophenyl)ethanol.
Oxidation: 2,6-dichloro-3-fluorobenzoic acid.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
3’,6’-Dichloro-2’-fluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3’,6’-Dichloro-2’-fluoroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-fluoroacetophenone: Similar structure but lacks the 3’ position chlorine atom.
2,6-Dichloroacetophenone: Lacks the fluorine atom at the 3’ position.
3-Fluoroacetophenone: Lacks the chlorine atoms at the 2’ and 6’ positions.
Uniqueness
3’,6’-Dichloro-2’-fluoroacetophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
1-(3,6-dichloro-2-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)7-5(9)2-3-6(10)8(7)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPVBHCZTSPODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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